molecular formula C24H28N4O2S B2558495 N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207036-73-4

N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2558495
CAS No.: 1207036-73-4
M. Wt: 436.57
InChI Key: QTOXQNNPYOVKJU-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with an imidazole ring linked via a sulfanyl group to a carbamoyl methyl moiety and a 3,5-dimethylphenyl group.

Properties

IUPAC Name

N-butyl-4-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-5-10-25-23(30)19-6-8-21(9-7-19)28-12-11-26-24(28)31-16-22(29)27-20-14-17(2)13-18(3)15-20/h6-9,11-15H,4-5,10,16H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXQNNPYOVKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound in the presence of a suitable catalyst.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of imidazole and benzamide structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest their potential as effective antimicrobial agents .

Anticancer Properties

N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has also been assessed for its anticancer properties. Studies have indicated that compounds featuring the imidazole moiety can inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines such as HCT116 (colorectal cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), showing cytotoxic effects with IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU) .

Synthesis and Evaluation

A series of studies have synthesized derivatives based on the core structure of this compound. These studies typically involve:

  • Synthesis : Utilizing various chemical reactions to modify the core compound to enhance its biological activity.
  • Characterization : Employing techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
  • Biological Testing : Conducting in vitro assays to evaluate antimicrobial and anticancer activities.

One notable study synthesized a series of imidazole derivatives and evaluated their antitubercular properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory activity against vital mycobacterial enzymes, suggesting a potential pathway for developing new antitubercular agents .

Quantitative Structure–Activity Relationship (QSAR)

Recent advancements in computational chemistry have allowed researchers to apply QSAR models to predict the biological activity of new derivatives based on their chemical structure. This approach aids in identifying key structural features that contribute to antimicrobial and anticancer activities, guiding further synthesis efforts towards more potent compounds .

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the benzamide group can interact with proteins and enzymes. The sulfanyl linkage provides additional binding sites, enhancing the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide (Compound 13), shares similarities in aromatic and heterocyclic components but differs in functional groups and substitution patterns . Key distinctions include:

Feature Target Compound Compound 13
Core Structure Benzamide with imidazole-sulfanyl linkage Benzenesulfonamide with pyrazole ring
Heterocyclic Ring 1H-imidazole 1H-pyrazole
Functional Groups Sulfanyl, carbamoyl Sulfonamide, carbamimidoyl
Substituents 3,5-Dimethylphenyl, N-butyl 3,5-Dimethylphenyl, phenyl
Melting Point Not reported 100.8°C
Synthesis Yield Not reported 87%

Physicochemical and Functional Implications

  • Functional Groups : The sulfanyl group in the target compound offers reduced polarity versus the sulfonamide in Compound 13, which may enhance membrane permeability .
  • Substituents : The N-butyl chain in the target compound increases lipophilicity, whereas the phenyl group in Compound 13 may contribute to π-π stacking interactions in biological targets.

Research Findings

Spectroscopic Characterization

Compound 13’s IR spectrum revealed peaks for NH/ΝH₂ (3386–3220 cm⁻¹), aromatic C–H (3099 cm⁻¹), and sulfonamide SO₂ (1384, 1130 cm⁻¹) . For the target compound, analogous peaks would likely include imidazole C–N stretching (~1598 cm⁻¹) and sulfanyl S–H vibrations (2500–2600 cm⁻¹), though experimental confirmation is required.

Biological Activity

N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex compound that incorporates various functional groups, including an imidazole moiety and a benzamide structure. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be structurally represented as follows:

\text{N butyl 4 2 3 5 dimethylphenyl carbamoyl methyl}sulfanyl)-1H-imidazol-1-yl]benzamide}

Biological Activity Overview

Research has indicated that compounds containing imidazole and benzamide structures exhibit a range of biological activities, including antiviral , antimicrobial , and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antiviral Activity

Imidazole derivatives have shown significant antiviral activity. For instance, studies on N-substituted benzimidazoles demonstrated their efficacy against various viral strains by inhibiting viral replication mechanisms . The presence of the butyl group in this compound may enhance lipid solubility, potentially improving its bioavailability and efficacy against viral targets.

Antimicrobial Properties

The antimicrobial properties of related benzamide derivatives have been well-documented. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth and biofilm formation. In one study, the introduction of methyl groups on the phenyl ring significantly enhanced antimicrobial activity against Gram-positive bacteria . This suggests that this compound may exhibit comparable effects.

Anticancer Potential

Benzamide derivatives have been recognized for their anticancer properties, particularly through mechanisms involving the inhibition of key signaling pathways such as NF-kB. A study evaluating various substituted benzamides revealed that specific modifications could lead to significant cytotoxic effects on cancer cell lines . The structural features of this compound suggest potential activity in this area as well.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. Research indicates that the presence of specific substituents on the aromatic rings can dramatically influence biological outcomes. For instance:

  • The sulfanyl group may enhance interactions with biological targets.
  • The 3,5-dimethylphenyl moiety could contribute to hydrophobic interactions, potentially increasing binding affinity to target proteins.

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